N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazoloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable nucleophile to introduce the triazoloquinoline moiety . The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and may involve catalysts or reagents like triethylamine or lithium perchlorate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), bases (e.g., triethylamine, sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A structurally related compound used as an organocatalyst in organic synthesis.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with applications in the synthesis of heterocyclic compounds.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4OS/c1-11-8-17-26-27-19(28(17)16-5-3-2-4-13(11)16)30-10-18(29)25-12-6-7-15(21)14(9-12)20(22,23)24/h2-9H,10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUZLGNJCQSGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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